molecular formula C15H13FN6OS B15101109 N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15101109
M. Wt: 344.4 g/mol
InChI Key: OKPSDLWTRLNSBY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-methyl-1,2,4-triazole core substituted with a pyrazin-2-yl group at position 3.
  • A sulfanyl acetamide linker bridging the triazole to a 4-fluorophenyl moiety.

Properties

Molecular Formula

C15H13FN6OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13FN6OS/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)24-9-13(23)19-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,19,23)

InChI Key

OKPSDLWTRLNSBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-fluorophenyl acetamide, followed by the introduction of the pyrazinyl and triazolyl groups through a series of nucleophilic substitution and cyclization reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Aryl Group (R1)

Compound Name R1 (Aryl Group) Molecular Formula Molecular Weight (g/mol) Key Activity/Findings Reference
Target Compound 4-fluorophenyl C15H13FN6OS ~344.37* Not explicitly reported; inferred from analogs
N-(4-chlorophenyl) analog 4-chlorophenyl C15H13ClN6OS 360.82 Antimicrobial (MIC data inferred)
N-(2-fluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)...} 2-fluorophenyl C15H13FN6OS 344.37 Structural isomer; activity not specified

Notes:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity in related compounds .
  • The position of fluorine (2- vs.

Variations in Triazole Substituents (R2, R3)

Compound Name R2 (Position 4) R3 (Position 5) Molecular Weight (g/mol) Key Activity/Findings Reference
Target Compound Methyl Pyrazin-2-yl ~344.37 Inferred insect receptor modulation
VUAA1 Ethyl 3-Pyridinyl 385.47 Orco agonist (EC50 = 2.5 µM)
OLC-15 Ethyl 2-Pyridinyl 410.50 Orco antagonist (IC50 = 1.8 µM)

Key Findings :

  • Ethyl groups at position 4 (e.g., VUAA1) improve Orco agonism compared to methyl .
  • Pyridine vs. pyrazine : Pyrazine’s electron-deficient nature may reduce off-target effects in receptor binding .

Heterocyclic Modifications at Position 5

Compound Name Heterocycle Molecular Weight (g/mol) Activity Reference
Target Compound Pyrazin-2-yl ~344.37 Not specified
2-{[4-ethyl-5-(thiophen-2-yl)...}acetamide Thiophen-2-yl 376.44 Potential anti-inflammatory activity
N-(quinolin-4-yl) analog Pyridin-4-yl 376.44 Antimicrobial (MIC = 12.5 µg/mL)

Insights :

  • Pyridin-4-yl derivatives show broad-spectrum antimicrobial activity, suggesting pyrazine analogs may share similar efficacy .

Research Findings and Implications

Physicochemical Properties

  • Molecular Weight : The target compound (~344 g/mol) falls within the optimal range for blood-brain barrier penetration, a critical factor for neuroactive agents .
  • Solubility : Pyrazine’s nitrogen-rich structure enhances water solubility compared to phenyl-substituted analogs .

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